rac Ketoprofen-13C,d3
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
DKYWVDODHFEZIM-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Analytical Applications of Rac Ketoprofen 13c,d3 in Research
Mass Spectrometry-Based Quantitative Analysis
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. rac Ketoprofen-13C,d3, with its increased mass due to the incorporation of ¹³C and deuterium (B1214612) atoms, is an ideal internal standard for the quantification of unlabeled ketoprofen (B1673614).
Application of this compound as an Internal Standard in LC-MS/MS and GC-MS Methodologies
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, this compound is employed to ensure the accuracy and reliability of quantitative results. As an internal standard, it is added to samples at a known concentration prior to sample preparation and analysis. medchemexpress.com
The key advantage of using this compound lies in its physicochemical properties, which are nearly identical to the unlabeled analyte, ketoprofen. This similarity ensures that both the labeled standard and the unlabeled analyte behave almost identically during extraction, chromatography, and ionization. researchgate.net Consequently, any sample loss or variation in instrument response that affects the analyte will also affect the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly precise and accurate quantification.
A sensitive and selective method for the determination of (R)-ketoprofen and (S)-ketoprofen in human plasma utilized stable-isotope-labeled [(¹³C₁, ²H₃)]-(R and S)-ketoprofen as internal standards. This highlights the direct application of compounds like this compound in demanding bioanalytical assays. researchgate.net The use of such labeled standards is crucial for correcting matrix effects, which are a common source of error in the analysis of complex biological samples like plasma and urine. nih.gov
Development and Validation of Bioanalytical Research Methods Utilizing Labeled Standards
The development and validation of bioanalytical methods are critical for ensuring the reliability of data from pharmacokinetic and other research studies. Regulatory guidelines mandate rigorous validation to demonstrate that a method is suitable for its intended purpose. The use of stable isotope-labeled standards like this compound is instrumental in meeting these stringent requirements.
Method validation encompasses several key parameters, including accuracy, precision, linearity, selectivity, and stability. In a validated chiral LC-MS/MS method for ketoprofen enantiomers, the use of [(¹³C₁, ²H₃)]-(R and S)-ketoprofen as internal standards resulted in excellent method performance. The average method accuracy was reported to be better than ±3% over a wide quantification range, and the precision ranged from 4.0 to 7.0 % RSD (relative standard deviation). researchgate.net Another study using deuterated ketoprofen as an internal standard for online-SPE-MS/MS analysis reported accuracies between 95-108% and intra-batch precision of 2-6% R.S.D. nih.gov
These validation data underscore the importance of using a stable isotope-labeled internal standard to achieve the high level of accuracy and precision required for bioanalytical research. The data below illustrates typical validation parameters for a bioanalytical method employing a labeled internal standard.
Table 1: Representative Bioanalytical Method Validation Parameters using a Labeled Ketoprofen Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Intra-day Precision (%RSD) | ≤ 15% | < 7% |
| Inter-day Precision (%RSD) | ≤ 15% | < 7% |
| Accuracy (% Bias) | Within ± 15% | < 5% |
| Recovery (%) | Consistent and reproducible | 85-110% |
Implementation of Isotope Dilution Mass Spectrometry for High Accuracy Quantification in Research Samples
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy in quantitative analysis. researchgate.net This technique relies on the addition of a known amount of an isotopically enriched standard, such as this compound, to the sample. The principle of IDMS is based on measuring the change in the isotopic ratio of the analyte after the addition of the labeled standard.
Because the measurement is based on a ratio of isotopic signals, it is less susceptible to variations in instrument conditions and matrix effects compared to other quantification methods. This makes IDMS particularly valuable for the analysis of complex matrices and for establishing reference values for certified reference materials. The use of a ¹³C and deuterium-labeled standard like this compound is ideal for IDMS as its mass shift is sufficient to prevent spectral overlap with the unlabeled analyte, ensuring accurate measurement of the isotope ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The incorporation of stable isotopes like ¹³C and deuterium in this compound can significantly enhance the information obtained from NMR experiments.
Structural Elucidation and Conformational Analysis Utilizing ¹³C and Deuterium Labels
The ¹³C label in this compound provides a specific point of observation in ¹³C NMR spectra. The natural abundance of ¹³C is only about 1.1%, so enriching a specific carbon position makes the corresponding signal much more intense and easier to study. nih.gov This is particularly useful for complex molecules where spectral overlap can be an issue. By observing the chemical shift and coupling constants of the labeled carbon, detailed information about its local chemical environment can be obtained, aiding in the complete assignment of the molecule's NMR spectrum and confirming its structure. mdpi.com
Deuterium labeling at the methyl (d3) group simplifies the ¹H NMR spectrum. Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to the methyl protons is absent. This can help in assigning other nearby proton signals and in resolving overlapping resonances. Furthermore, deuterium can be used in specific NMR experiments to probe the dynamics and conformation of the molecule. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Ketoprofen
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | 1.51 (d) | 18.3 |
| CH | 3.82 (q) | 45.5 |
| Aromatic CHs | 7.40 - 7.85 (m) | 128.3 - 138.2 |
| C=O (ketone) | - | 196.4 |
| C=O (acid) | - | 175.0 |
Data is generalized from typical literature values. The presence of ¹³C and d3 labels in this compound would lead to an enhanced signal for the labeled carbon and the absence of the methyl proton signal in the ¹H spectrum, respectively.
Studies of Molecular Interactions and Binding Dynamics (e.g., with cyclodextrins, proteins)
NMR spectroscopy is a powerful tool for studying non-covalent interactions between molecules, such as the binding of ketoprofen to cyclodextrins or proteins. nih.govnih.gov These interactions are crucial in areas such as drug delivery and understanding a drug's mechanism of action. When ketoprofen binds to another molecule, the chemical environment of its atoms changes, leading to shifts in their NMR signals. researchgate.net
By using this compound, researchers can more easily monitor these changes. The enriched ¹³C signal provides a clear and sensitive probe for the labeled part of the molecule. Observing the change in the chemical shift of this specific carbon upon addition of a binding partner (like a cyclodextrin or a protein such as albumin) can provide quantitative information about the binding affinity and the location of the binding site. Similarly, changes in the relaxation properties of the labeled nucleus can offer insights into the dynamics of the binding process. nih.gov
For example, studies on the inclusion complex of ketoprofen with β-cyclodextrin have used NMR to determine binding constants and to propose a geometry for the complex. nih.govnih.gov The use of a labeled compound like this compound would simplify these experiments and provide more precise data on the specific parts of the ketoprofen molecule involved in the interaction.
Chromatographic Methodologies for Enantiomeric and Diastereomeric Analysis
The separation and quantification of the enantiomers of this compound are paramount for its effective use as an internal standard and for understanding the stereoselective disposition of ketoprofen. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone of these analytical efforts.
Enantiomeric Separation and Purity Assessment Using Chiral Stationary Phases or Derivatization with Labeled Compounds
The enantiomers of this compound, like their unlabeled counterparts, can be resolved using two primary chiral chromatography strategies: direct separation on chiral stationary phases (CSPs) and indirect separation following derivatization to form diastereomers.
Direct Chiral Separation:
Direct methods involve the use of HPLC columns packed with a chiral stationary phase that exhibits differential interactions with the enantiomers of ketoprofen. A variety of CSPs have been successfully employed for the enantioseparation of ketoprofen, and these are directly applicable to its isotopically labeled form. These include:
Polysaccharide-based CSPs: Columns with chiral selectors based on amylose or cellulose derivatives are widely used for the resolution of ketoprofen enantiomers. For instance, amylose tris(3-chloro-5-methylphenylcarbamate)-based chiral columns have demonstrated effective separation. nih.gov
Protein-based CSPs: Chiral stationary phases based on proteins such as α-acid glycoprotein (AGP) have also been utilized for the enantiomeric separation of ketoprofen.
Macrocyclic Antibiotic CSPs: Vancomycin-based CSPs, such as Chirobiotic V, have been shown to provide baseline separation of ketoprofen enantiomers. lgcstandards.com
The choice of mobile phase is crucial for achieving optimal separation on these CSPs. Typically, a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or 2-propanol, often with a small amount of an acidic modifier like formic or acetic acid, is used in normal-phase chromatography. nih.gov For reversed-phase separations, mixtures of acetonitrile or methanol and aqueous buffers are employed. nih.gov
Indirect Chiral Separation via Derivatization:
An alternative to direct chiral separation is the derivatization of the carboxylic acid group of the ketoprofen enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral HPLC column, such as a C18 column. This approach can be particularly useful for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS).
A study on the analysis of ketoprofen enantiomers in human plasma utilized (S)-(-)-alpha-(1-naphthyl)ethylamine (S-NEA) as a pre-column chiral derivatization reagent after activation of the carboxylic acid group with thionyl chloride. The resulting diastereomers were successfully separated on a C18 column. nih.govlgcstandards.com Another approach involves a one-pot, two-step stable isotope-coded derivatization, which not only introduces a chiral tag but also a permanent charge to the analytes, thereby improving ionization efficiency in ESI-MS. atlantis-press.comresearchgate.net
The enantiomeric purity of this compound is a critical parameter for its use as an internal standard. The chromatographic methods described above are employed to assess this purity, ensuring that the racemic mixture contains an equal proportion of both enantiomers. This is vital for accurate quantification in isotope dilution mass spectrometry.
Table 1: Examples of Chiral Stationary Phases for Ketoprofen Enantiomer Separation
| Chiral Stationary Phase Type | Specific Example | Separation Principle |
| Polysaccharide-based | Amylose tris(3-chloro-5-methylphenylcarbamate) nih.gov | Enantioselective interactions (e.g., hydrogen bonding, π-π interactions) with the chiral polymer. |
| Macrocyclic Antibiotic | Chirobiotic V (Vancomycin-based) lgcstandards.com | Complex formation and multiple chiral recognition mechanisms. |
| Protein-based | α-acid glycoprotein (AGP) | Stereospecific binding to the protein surface. |
Application in Complex Mixture Analysis for Environmental and Biological Research Samples
The primary application of this compound is as an internal standard in the quantitative analysis of ketoprofen enantiomers in complex environmental and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. hakon-art.com
Environmental Analysis:
Ketoprofen is a widely used pharmaceutical that is frequently detected in various environmental compartments, including wastewater and surface water. nih.govresearchgate.net Due to the potential for enantiomer-specific ecotoxicity, it is crucial to monitor the concentrations of individual ketoprofen enantiomers. Analytical methods employing this compound as an internal standard have been developed for this purpose.
For instance, a sensitive and reliable method for the enantioselective analysis of ibuprofen, naproxen, and ketoprofen in wastewater and environmental water samples was developed. This method utilized isotope dilution with racemic D3-ketoprofen for accurate quantification and determination of the enantiomeric fraction. The use of the labeled standard was deemed essential for achieving reliable results in complex matrices.
Biological Research:
In pharmacokinetic and clinical studies, it is often necessary to determine the concentrations of individual ketoprofen enantiomers in biological fluids such as plasma, urine, and synovial fluid. hakon-art.com The stereoselective metabolism and disposition of ketoprofen can lead to different pharmacokinetic profiles for the (R)- and (S)-enantiomers.
A validated LC-MS/MS method for the enantioselective determination of ketoprofen in dog plasma has been reported. While this specific study used a different internal standard, it highlights the typical application where this compound would be the ideal choice to ensure the highest accuracy and precision in quantifying the individual enantiomers. The use of an isotopically labeled internal standard is particularly important in biological matrices due to their complexity and the potential for significant matrix effects.
Table 2: Application of this compound in Complex Sample Analysis
| Sample Matrix | Analytical Technique | Purpose of Labeled Compound | Key Findings |
| Wastewater | LC-MS/MS | Internal Standard for Isotope Dilution | Enables accurate quantification of ketoprofen enantiomers to assess environmental contamination and fate. |
| Environmental Water | LC-MS/MS | Internal Standard for Isotope Dilution | Crucial for reliable determination of enantiomeric fractions in surface and drinking water. |
| Human Plasma | LC-MS/MS | Internal Standard for Pharmacokinetic Studies | Compensates for matrix effects, allowing for precise measurement of individual enantiomer concentrations to study stereoselective drug disposition. hakon-art.com |
| Dermal Microdialysis Samples | UPLC-MS/MS | Internal Standard for Bioavailability Studies | Facilitates accurate quantification of ketoprofen in low-volume samples to assess percutaneous penetration. nih.gov |
Mechanistic and Metabolic Pathway Elucidation Studies Using Rac Ketoprofen 13c,d3 Preclinical and in Vitro Focus
Investigation of Stereoselective Biotransformation Pathways
The metabolic fate of chiral drugs like ketoprofen (B1673614) is often complicated by stereoselective biotransformation processes. rac Ketoprofen-13C,d3 is instrumental in dissecting these complex pathways, providing clear insights into the differential handling of its R(-) and S(+) enantiomers by metabolic enzymes.
A significant aspect of the metabolism of 2-arylpropionic acid derivatives, including ketoprofen, is the unidirectional chiral inversion of the pharmacologically less active R(-) enantiomer to the more potent S(+) enantiomer. While the general mechanism is understood to involve the formation of a coenzyme A thioester, the precise kinetics and factors influencing this inversion can be effectively studied using this compound.
In non-human in vivo systems, such as dairy cattle, the extent of chiral inversion of ketoprofen has been shown to be influenced by the physiological status of the animal, including age and lactation stage. nih.gov For instance, studies have demonstrated a higher percentage of inversion of R-(-)-ketoprofen to S-(+)-ketoprofen in preruminant calves compared to cows in early lactation or gestation. nih.gov The use of this compound in such studies would allow for a more precise quantification of the extent and rate of this inversion, as the labeled S(+) enantiomer formed from the labeled R(-) enantiomer can be distinguished from the originally administered labeled S(+) enantiomer.
The chiral inversion of R(-)-ketoprofen is estimated to be limited to about 10% in humans. viamedica.pl Preclinical studies in various animal models are crucial for understanding the interspecies differences in this metabolic pathway. By administering this compound, researchers can accurately trace the metabolic fate of each enantiomer, providing valuable data for extrapolating findings to human metabolism.
Glucuronidation is a major metabolic pathway for ketoprofen, resulting in the formation of acyl glucuronides. hmdb.ca These conjugates are generally unstable and can undergo intramolecular rearrangement, a phenomenon known as acyl migration. currentseparations.com The use of Ketoprofen-13C,d3 glucuronide allows for detailed investigation of these processes.
A study utilizing ¹³C labeling and NMR spectroscopy provided significant insights into the stereoselective internal acyl migration of ketoprofen glucuronides. nih.gov It was observed that the degradation of the diastereoisomeric glucuronides was stereoselective, with the rate for the (S)-isomer being approximately half that of the (R)-isomer. nih.gov The ¹³C label in the ester carbonyl carbon allowed for the direct observation of the sequential appearance of 2-O, 3-O, and 4-O-acyl isomers. nih.gov
Table 1: Degradation Rate Constants of Ketoprofen Glucuronides
| Enantiomer | Overall Degradation Rate Constant (hr⁻¹) | 1β→2β Acyl Migration Rate Constant (hr⁻¹) |
| (R)-Ketoprofen Glucuronide | 1.07 ± 0.154 | 1.04 ± 0.158 |
| (S)-Ketoprofen Glucuronide | 0.55 ± 0.034 | 0.52 ± 0.029 |
Data from a study using ¹³C labeling and NMR spectroscopy. nih.gov
In addition to glucuronidation, ketoprofen can undergo Phase I metabolic transformations, primarily hydroxylation of the aromatic ring. In vitro models, such as liver microsomes, are commonly used to identify these metabolites and the enzymes responsible. The use of this compound in these systems facilitates the unambiguous identification of metabolites by mass spectrometry.
For example, in vitro studies with equine liver microsomes have identified 3-hydroxy ketoprofen as a metabolite of ketoprofen. nih.gov Further investigations using recombinant enzymes pinpointed CYP2C23 as the primary cytochrome P450 isozyme responsible for this hydroxylation, while UGT1A2 was identified as the key enzyme for ketoprofen glucuronide formation. nih.gov While the main metabolic pathway for ketoprofen enantiomers is direct glucuronidation, it is also a substrate for CYP450 isoenzymes responsible for its hydroxylation. nih.gov The distinct mass signature of metabolites derived from this compound would simplify their detection and structural elucidation in complex microsomal incubates.
Application in Preclinical Pharmacokinetic and Pharmacodynamic Modeling
The data generated from metabolic studies with this compound are crucial for developing robust preclinical pharmacokinetic (PK) and pharmacodynamic (PD) models. These models are essential for predicting the drug's behavior in living systems and for designing further studies.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to pharmacology. Preclinical studies in non-human species provide initial insights into these processes. The use of this compound in these studies allows for precise quantification of the drug and its metabolites in various biological fluids and tissues.
Pharmacokinetic studies in rats after intravenous administration of a ketoprofen derivative have been conducted to understand its disposition. researchgate.net In horses, the elimination half-life of total ketoprofen was found to be approximately 6 hours, with stereoselectivity observed in the half-lives of the S(+) and R(-) enantiomers (2.22 h and 1.72 h, respectively). nih.gov The use of a labeled tracer like this compound in such studies would enhance the accuracy of these measurements by providing a highly sensitive and specific analytical method.
Stable isotope tracers are powerful tools for quantifying metabolic reactions in vivo. ckisotopes.com By administering this compound, researchers can trace the complete metabolic fate of the drug, from absorption to elimination. This allows for the creation of a comprehensive metabolic map and the quantification of the flux through different metabolic pathways.
Assessment of Enzyme Kinetics and Isotope Effects in Biotransformation
Stable isotope labeling is a powerful technique in pharmaceutical research, providing detailed insights into the behavior of drugs within biological systems. musechem.comresearchgate.net The use of isotopically labeled compounds, such as this compound, is instrumental in elucidating metabolic pathways and understanding enzyme kinetics without altering the fundamental chemical properties of the molecule. musechem.com
While specific preclinical or in vitro studies detailing the determination of deuterium (B1214612) kinetic isotope effects (KIE) for the biotransformation of this compound are not extensively documented in publicly available literature, the principles behind such an investigation are well-established in medicinal chemistry and drug metabolism research. gabarx.comdovepress.com The strategic placement of deuterium atoms on the methyl group of the propionic acid side-chain allows for the interrogation of metabolic pathways involving the cleavage of a carbon-hydrogen (C-H) bond at this position.
The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom is replaced with a deuterium atom. gabarx.com A C-D bond is stronger than a C-H bond, and thus requires more energy to break. gabarx.com If the cleavage of this bond is the rate-limiting step of an enzymatic reaction, a slower reaction rate will be observed for the deuterated compound compared to its non-deuterated counterpart. gabarx.comdovepress.com The magnitude of the KIE (expressed as kH/kD, the ratio of the reaction rates) provides valuable information about the transition state of the reaction and confirms whether C-H bond breaking is a rate-determining step. dovepress.com
In the context of this compound, researchers would typically conduct in vitro experiments using liver microsomes, hepatocytes, or purified enzymes known to metabolize ketoprofen. By incubating both labeled and unlabeled ketoprofen under identical conditions and monitoring the formation of metabolites over time, the rates of reaction can be determined. A significant KIE (typically kH/kD > 2) would suggest that enzymatic processes involving the deuterated methyl group, such as certain oxidative reactions, are occurring and that C-H bond cleavage is kinetically significant. The ¹³C label on the carboxyl carbon would further aid in tracking the core structure of the molecule through various metabolic transformations using mass spectrometry.
Illustrative Data on Potential Deuterium Isotope Effects in Ketoprofen Metabolism
The following table presents hypothetical data illustrating how the results of such a study might be presented. These values are for demonstrative purposes only and are based on the principles of KIE studies.
| Metabolic Pathway | Enzyme System | Rate (kH) for Unlabeled Ketoprofen (nmol/min/mg protein) | Rate (kD) for this compound (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Implication |
|---|---|---|---|---|---|
| Aromatic Hydroxylation | CYP2C9 | 5.2 | 5.1 | 1.02 | No KIE; C-H bond cleavage on the methyl group is not involved in the rate-limiting step. |
| Acyl Glucuronidation | UGT1A9 | 15.8 | 15.5 | 1.02 | No KIE; reaction occurs at the carboxyl group, distant from the deuterated site. |
| Hypothetical Oxidative Demethylation | CYP Isoform X | 1.1 | 0.2 | 5.5 | Significant KIE; indicates that C-H bond cleavage at the methyl group is a rate-limiting step in this theoretical pathway. |
The use of isotopically labeled compounds like this compound is a cornerstone for detailed mechanistic studies of enzyme inhibition. While ketoprofen is known to be a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, the precise molecular interactions and the potential for covalent modification by its reactive metabolites can be explored using labeled analogues. nih.gov
Ketoprofen, like other 2-arylpropionic acids, can be converted in the body to reactive metabolites, such as acyl glucuronides or coenzyme A (CoA) thioesters. nih.gov These metabolites are implicated in mechanisms of both efficacy and toxicity, including the potential for irreversible enzyme inhibition through covalent binding to proteins. The stable isotope labels in this compound serve as a powerful tool to trace the drug and its metabolites in complex biological systems.
In a preclinical in vitro setting, purified COX-1 and COX-2 enzymes would be incubated with this compound or its corresponding labeled reactive metabolites. After incubation, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) would be employed to analyze the enzyme. The presence of the ¹³C and d3 labels provides a unique mass signature, allowing for the unambiguous detection of any fragments of the ketoprofen molecule that have become covalently attached to the enzyme. This approach can identify the specific amino acid residues within the protein that are modified, providing direct evidence of covalent inhibition and offering critical insights into the mechanism of action. For example, studies have suggested that CoA-thioester metabolites of some NSAIDs may contribute to their pharmacological action by irreversibly and selectively inhibiting COX-2. nih.gov The use of a labeled compound like this compound would be the definitive method to confirm such a mechanism.
Illustrative Data for Detecting Covalent Adducts with COX-2
This table provides a hypothetical summary of findings from an experiment designed to detect covalent binding of ketoprofen metabolites to the COX-2 enzyme using this compound. The data is for illustrative purposes.
| Incubation Condition | Analytical Method | Mass Shift Detected on Tryptic Peptide (Da) | Modified Amino Acid Residue | Interpretation |
|---|---|---|---|---|
| COX-2 + this compound | LC-MS/MS | None | N/A | Parent drug exhibits reversible inhibition; no covalent binding detected. |
| COX-2 + this compound-CoA Thioester | LC-MS/MS | +258.1 Da (corresponding to Ketoprofen-13C,d3 acyl group) | Serine-530 | Covalent modification of the active site serine residue by the labeled thioester, confirming a mechanism of irreversible inhibition. |
| COX-2 + this compound-Acyl Glucuronide | LC-MS/MS | None | N/A | The labeled acyl glucuronide does not form covalent adducts with the enzyme under these conditions. |
Environmental Fate and Degradation Studies of Ketoprofen Utilizing Labeled Analogues
Biodegradation Pathways and Kinetics in Environmental Matrices
The biodegradation of ketoprofen (B1673614) is a critical process governing its removal from the environment. Microorganisms in wastewater treatment plants and natural ecosystems play a significant role in breaking down this pharmaceutical pollutant.
Assessment of Enantioselective Degradation in Activated Sludge and Wastewater Systems
Ketoprofen is a chiral compound, existing as two enantiomers, (S)-ketoprofen and (R)-ketoprofen, which may exhibit different biological activities and degradation rates. Studies investigating the enantioselective biodegradation of ketoprofen in activated sludge have revealed important insights into its environmental fate. While some studies have reported non-enantioselective biodegradation of ketoprofen in activated sludge, others have observed a degree of stereoselectivity. researchgate.net The use of labeled racemic mixtures, such as those employing deuterium-labeled ketoprofen (D3-ketoprofen), has been instrumental in accurately quantifying the enantiomeric fraction and assessing the degree of enantioselectivity during biodegradation. nih.gov The enantiomeric fraction (EF) is a key parameter used to describe the relative enrichment of one enantiomer over the other and is calculated as:
EF = E1 / (E1 + E2)
where E1 and E2 are the concentrations of the two enantiomers. An EF value of 0.5 indicates a racemic mixture, while deviations from this value signify enantioselective processes.
| Environmental System | Enantiomer Preferentially Degraded | Observed Enantiomeric Fraction (EF) | Reference |
| Activated Sludge | Variable/Not consistently observed | Approaching 0.5 in some studies | researchgate.net |
| Wastewater Effluent | (S)-ketoprofen (in some cases) | > 0.5 | nih.gov |
Table 1: Enantioselective Biodegradation of Ketoprofen in Wastewater Systems
Identification of Environmental Persistence and Transformation Products Using Labeled Tracers
Understanding the transformation products of ketoprofen is crucial for a comprehensive environmental risk assessment, as these products may also possess biological activity. The use of labeled tracers, such as 13C and deuterium-labeled ketoprofen, significantly aids in the identification and quantification of these transformation products in complex environmental samples. nih.gov
One of the primary degradation pathways for ketoprofen in the environment is hydroxylation, leading to the formation of hydroxylated ketoprofen derivatives. Another identified transformation product is the result of the reduction of the ketone group, forming a secondary alcohol. The exact degradation pathway and the resulting products can vary depending on the environmental conditions and the microbial communities present. nih.gov
| Transformation Product | Formation Pathway | Environmental Matrix |
| 2-[3-(4-hydroxybenzoyl)phenyl] propanoic acid | Hydroxylation of the aromatic ring | Hospital wastewater |
| 2-[(3-hydroxy(phenyl)methyl)phenyl]-propanoic acid | Reduction of the ketone group | Hospital wastewater |
Table 2: Identified Transformation Products of Ketoprofen in Environmental Systems nih.gov
The persistence of ketoprofen in the environment is influenced by factors such as its adsorption to soil and sediment, as well as its susceptibility to biodegradation and photodegradation. researchgate.net Labeled analogues are invaluable in conducting mass balance studies to determine the ultimate fate of the compound, whether it is mineralized to carbon dioxide, incorporated into biomass, or persists as the parent compound or transformation products.
Modeling of Environmental Transport and Biotransformation Processes
Mathematical models are essential tools for predicting the environmental fate and transport of contaminants like ketoprofen. These models integrate various physical, chemical, and biological processes to simulate the behavior of the compound in different environmental scenarios. Data generated from studies using labeled analogues, such as rac Ketoprofen-13C,d3, provide high-quality input parameters for these models, thereby improving their accuracy and predictive power.
The use of stable isotope-labeled compounds in environmental fate studies provides a level of detail and accuracy that is often unattainable with traditional analytical methods. As concerns over pharmaceutical pollution continue to grow, the application of compounds like this compound will be increasingly vital for understanding and mitigating the environmental risks associated with ketoprofen and other emerging contaminants.
Advanced Research Perspectives and Methodological Innovations
Integration with "Omics" Technologies for Comprehensive Metabolic Profiling (e.g., Metabolomics, Fluxomics)
The use of stable isotope-labeled compounds is fundamental to modern metabolomics and other "omics" fields for understanding the fate of a drug within a biological system. nih.gov The integration of metabolomics with other omics platforms, such as genomics, transcriptomics, and proteomics, provides a holistic view of cellular functions and dysregulations, which is crucial in fields like oncology. nih.gov Stable isotope labeling techniques are effectively used by scientists to better understand a drug's disposition, bioavailability, and potential toxicity in vivo. nih.gov
In this context, rac Ketoprofen-13C,d3 acts as an ideal internal standard and tracer for metabolic studies. When introduced into a biological system, its distinct mass allows it to be differentiated from endogenous metabolites by mass spectrometry (MS). nih.gov This capability is critical for accurately quantifying the parent drug and its metabolites, overcoming challenges like ion suppression or chromatographic co-elutions that can complicate analysis in complex biofluids. nih.gov By tracing the metabolic fate of the ¹³C and deuterium-labeled ketoprofen (B1673614), researchers can elucidate metabolic pathways and gain a comprehensive profile of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.govchemicalsknowledgehub.com This approach, often part of what is known as comparative drug metabolomics, allows for a detailed mapping of the biochemical transformations the drug undergoes, providing insights that are essential for drug development and registration. nih.gov
Computational Chemistry and Molecular Modeling for Predictive Research
Computational methods have become indispensable in pharmaceutical sciences, offering predictive insights into a drug's behavior at the molecular level. For a compound like ketoprofen, which is a racemic mixture of R(-) and S(+) enantiomers, molecular modeling is particularly valuable for understanding its metabolic pathways and stereochemical interactions. nih.govguidetopharmacology.org
In silico tools play a crucial role in predicting how a drug will be metabolized by the body. researchgate.net Computer-based drug design can be used to discover new molecules for therapeutic purposes by evaluating their potential interactions with biological targets. nih.gov For ketoprofen and its derivatives, software platforms like SwissADME can be used to estimate their affinity for cytochrome P450 (CYP) isoenzymes, which are critical for drug metabolism. mdpi.com Such predictive studies help identify which specific CYP enzymes are likely involved in ketoprofen's biotransformation. mdpi.com
Molecular docking studies further refine this understanding by simulating the binding of ketoprofen to the active sites of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net These simulations can predict binding energies and identify key amino acid interactions, helping to rationalize the drug's anti-inflammatory activity. nih.gov For instance, studies have identified specific interactions between ketoprofen derivatives and amino acids responsible for the anti-inflammatory activity of the COX-2 isoenzyme. nih.gov Quantum chemical modeling can also be used to study the intramolecular dynamics of ketoprofen, which is a key factor in the efficiency of the drug binding to its target enzyme. mdpi.com This computational screening allows researchers to prioritize drug candidates and guide experimental studies, saving time and resources. researchgate.net
Table 1: Summary of In Silico Research Findings for Ketoprofen and its Derivatives
| Research Area | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|
| Metabolic Interactions | SwissADME Software | Predicted inhibitory effects of certain ketoprofen prodrugs on CYP isoenzymes. | mdpi.com |
| Anti-inflammatory Activity | Molecular Docking, DFT | Identified six analogues with binding modes and energies similar to ketoprofen at the COX-2 active site. | nih.gov |
| Enzyme Binding | Molecular Dynamics | Investigated the coupled influence of ketoprofen's photochemistry and its interaction pattern with DNA. | researchgate.net |
| Intramolecular Dynamics | DFT Calculations | Showed that varying the electronic environment can regulate the mobility of ketoprofen's structural fragments, potentially affecting bioactivity. | mdpi.com |
| Drug Delivery | Molecular Dynamics | Studied surface interactions between ketoprofen and amorphous SiO₂ surfaces for drug delivery systems. | nih.gov |
The two enantiomers of ketoprofen, S(+)-ketoprofen and R(-)-ketoprofen, exhibit different pharmacological activities and metabolic fates. nih.gov Molecular modeling has been instrumental in explaining the basis of this stereoselectivity. Computational techniques such as molecular mechanics (MM) and molecular dynamics (MD) have been used to characterize the binding of ketoprofen enantiomers to proteins like bovine and human serum albumin (BSA and HSA). nih.gov
These studies have revealed that the enantiomers bind to different sites on the albumin protein. For example, in one study, the R(-) enantiomer was found to bind preferentially to Sudlow site I, while the S(+) enantiomer bound to Sudlow site II. nih.gov The models identified specific amino acid residues, such as Trp 212 for the R-enantiomer and Tyr 409 for the S-enantiomer, that are critical for these selective interactions. nih.gov Further research has shown that the glucuronide conjugates of S- and R-ketoprofen also react differently with amino acids in these binding sites. nih.gov This detailed molecular understanding of chiral recognition is essential for explaining why only the S-enantiomer possesses the desired anti-inflammatory activity and why the enantiomers may have different pharmacokinetic profiles. guidetopharmacology.orgnih.gov
Emerging Isotopic Labeling Strategies and Applications in Drug Discovery Research
The synthesis of isotopically labeled compounds like this compound is central to their application in drug discovery. nih.govmusechem.com Recent innovations in labeling chemistry have focused on improving the efficiency and accessibility of these crucial research tools. chemicalsknowledgehub.com
Traditionally, isotopic labels were incorporated early in a multi-step synthesis. However, modern drug discovery increasingly relies on late-stage labeling, where the isotope is introduced in one of the final steps of the synthesis. chemicalsknowledgehub.comnih.gov This approach is more efficient, reduces the handling of radioactive materials (in the case of radioisotopes like ¹⁴C), and minimizes costs. nih.govx-chemrx.com
Several late-stage strategies have emerged, including direct hydrogen isotope exchange (HIE) to introduce deuterium (B1214612) or tritium (B154650), and carbon isotope exchange (CIE) to introduce ¹³C or ¹⁴C. chemicalsknowledgehub.comx-chemrx.comiaea.org CIE is particularly appealing as it allows for the replacement of a ¹²C-containing functional group, such as a carboxylic acid, with its labeled counterpart directly on the final drug molecule. nih.gov These methods provide rapid access to labeled pharmaceuticals, accelerating crucial ADME studies that are required by regulatory agencies for new drug approval. nih.govresearchgate.net The development of flow chemistry techniques for isotopic labeling further enhances safety and control over these reactions compared to traditional batch synthesis. x-chemrx.com
| Photochemical Exchange | Uses light to catalyze the incorporation of a carbon isotope, often from labeled CO₂. | Proceeds under exceptionally mild conditions; avoids harsh thermal methods. | ¹³C, ¹⁴C | scispace.comacs.orgresearchgate.net |
Among the most innovative late-stage labeling methods are those that use photochemistry. scispace.comacs.org Novel photocatalytic approaches have been developed that allow for the insertion of a carbon isotope from labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂) directly into carboxylic acids. acs.orgresearchgate.net These reactions are often performed under exceptionally mild conditions, using visible light at room temperature, which stands in stark contrast to older methods that required harsh thermal conditions. scispace.comacs.org
This photochemical strategy enables the direct labeling of phenylacetic acids and other pharmaceutically relevant molecules without requiring prior chemical modification of the substrate. scispace.comacs.org The ability to use [¹³C]CO₂, a primary source for the isotope, in a single-step exchange reaction represents a significant advance. scispace.com This technology simplifies the synthesis of labeled compounds like Ketoprofen-13C,d3 and facilitates the rapid generation of tracers needed to accelerate drug development programs. researchgate.net
Future Directions in Rac Ketoprofen 13c,d3 and Isotopic Research
Development of Novel Analytical Probes for Enhanced Sensitivity and Specificity
A primary future direction lies in the development of increasingly sensitive and specific analytical methods. While current techniques are powerful, the quest for detecting lower concentrations of drugs and their metabolites in complex biological matrices is perpetual. rac Ketoprofen-13C,d3 serves as an ideal internal standard for quantitative assays using techniques like gas chromatography/negative ion chemical ionization mass spectrometry (GC/NICI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The stable isotopic labels (¹³C and ²H) ensure that its chemical behavior is nearly identical to the unlabeled analyte, but its distinct mass allows for precise differentiation and quantification, even at very low levels. musechem.com
Future research will likely focus on coupling the use of labeled standards like this compound with novel analytical platforms. This includes next-generation mass spectrometry with improved ionization sources and detectors, as well as innovative separation techniques that can resolve complex mixtures more effectively. For instance, advancements in optical fiber sensor technology, which can monitor electrochemical deposition in real-time, present a new frontier for drug detection that could be further refined by using isotopically labeled compounds for calibration and validation. mdpi.com The goal is to push the limits of detection (LOD) and quantification (LOQ) further, enabling more detailed pharmacokinetic studies from smaller sample volumes.
Table 1: Comparison of Limits of Detection (LOD) for Ketoprofen (B1673614) Using Various Analytical Methods This table illustrates the range of sensitivities achieved by different analytical techniques for the detection of unlabeled Ketoprofen, highlighting the context in which new probes are being developed.
| Analytical Method | Matrix | Limit of Detection (LOD) |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Human Dermal Microdialysis Samples | 0.1 ng/mL |
| Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS) | Plasma / Urine | 5 pg (on-column) |
| Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS) | Raw Milk | 1 µg/kg (as CCα) |
| Optical Fiber Sensor | Buffer Solution | 0.25 µg/mL |
| Flow Injection with Chemiluminescence | Aqueous Solution | 2.0 x 10⁻⁸ mol/L |
Expanded Application in Mechanistic Enzymology and Reaction Pathway Mapping
Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and understanding enzyme mechanisms. nih.gov this compound is particularly well-suited for these studies. Ketoprofen is known to be metabolized primarily into a glucuronic ester (ketoprofen glucuronide) before excretion. nih.gov While it is administered as a racemic mixture, studies have shown that the (S)-enantiomer is responsible for the therapeutic effect, and negligible chiral inversion occurs in humans. nih.gov
Future research will leverage this compound to meticulously map these metabolic transformations. By administering the labeled compound, researchers can use high-resolution mass spectrometry to trace the fate of the ¹³C and deuterium (B1214612) labels through various biological compartments and metabolic steps. nih.gov This allows for the unambiguous identification of metabolites, distinguishing them from endogenous molecules. This approach is powerful for:
Confirming Metabolic Pathways: Tracing the labeled atoms provides direct evidence of the biotransformation from ketoprofen to ketoprofen glucuronide.
Investigating Enzyme Kinetics: The rate of metabolite formation can be precisely quantified, offering insights into the kinetics of the enzymes responsible, such as UDP-glucuronosyltransferases.
Studying Stereospecific Metabolism: By preparing enantiomerically pure, labeled versions of (S)-Ketoprofen-13C,d3 and (R)-Ketoprofen-13C,d3, researchers can investigate whether there are differences in the metabolic rates and pathways for each enantiomer.
The use of stable isotopes combined with advanced analytical methods like NMR and MS enables a detailed understanding of metabolic fluxes, quantifying the rates at which metabolites are produced and consumed in a living system. nih.gov
Advancements in High-Throughput Screening and Quantitative Biology with Labeled Compounds
The fields of quantitative biology, including proteomics and metabolomics, rely heavily on stable isotope labeling for accurate quantification. nih.gov In drug development, stable isotope labeled (SIL) versions of a lead compound are crucial for mass spectrometry assays that quantify the drug in biological fluids. acs.org this compound is a prime example of such a compound, serving as a vital tool for high-throughput screening (HTS) and quantitative studies.
In HTS for drug metabolism and pharmacokinetics (DMPK), thousands of potential drug candidates are evaluated. The inclusion of an isotopically labeled internal standard like this compound in LC-MS/MS assays is essential for achieving the accuracy and reproducibility required in this high-volume environment. The standard corrects for variations in sample preparation and matrix effects, ensuring reliable quantification.
Beyond simple quantification, the future lies in integrating labeled compounds into broader systems biology approaches. For example, techniques analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) could be adapted to study how ketoprofen affects the entire proteome of a cell. nih.gov By treating cells with unlabeled ketoprofen and using a cell lysate spiked with this compound as a standard, researchers could perform quantitative proteomics to identify proteins whose expression levels change in response to the drug. This can reveal the drug's mechanism of action, identify potential off-target effects, and discover new biomarkers.
Table 2: Applications of Isotopically Labeled Compounds in Quantitative Biology This table summarizes key applications where compounds like this compound are advancing high-throughput and quantitative biological research.
| Application Area | Technique | Role of Labeled Compound (e.g., this compound) | Research Goal |
| Pharmacokinetics (PK) | LC-MS/MS | Internal Standard | Accurate quantification of drug and metabolite levels in biological fluids (plasma, urine). nih.govacs.org |
| Metabolomics | NMR, LC-MS | Metabolic Tracer | Tracing metabolic pathways and quantifying metabolite flux to understand drug biotransformation. nih.gov |
| Proteomics | Mass Spectrometry | Quantitative Standard | Quantifying changes in protein expression in response to drug treatment to elucidate mechanism of action. nih.gov |
| High-Throughput Screening | Automated LC-MS/MS | Internal Standard | Rapid and reliable quantification of drug candidates in DMPK and ADME assays. |
Q & A
Q. Stepwise Approach :
Data Audit : Check for methodological differences (e.g., microsomal protein concentration vs. hepatic blood flow rates) .
Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro clearance to in vivo. Adjust for protein binding using equilibrium dialysis data .
In Silico Validation : Use COMSOL Multiphysics to simulate hepatic uptake and confirm transporter-mediated discrepancies .
Basic: What safety protocols are mandated for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing (>1 g) to avoid inhalation (STEL: 0.1 mg/m³) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to validate compliance of this compound synthesis with pharmacopeial standards?
- Dissolution Testing : For extended-release formulations, use USP Apparatus II (paddle) at 50 rpm in pH 6.8 buffer. Acceptance criteria: ≥80% dissolved in 12 hr .
- Related Substances : Quantify impurities (e.g., 3-benzoylbenzoic acid) via gradient HPLC (≤0.5% per USP 31) .
- Stability Studies : Store at 25°C/60% RH and monitor degradation kinetics (Arrhenius plot) for shelf-life determination .
Advanced: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
